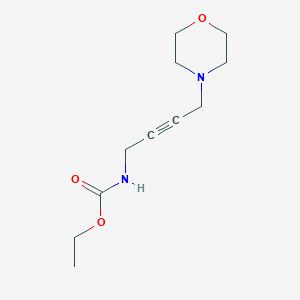![molecular formula C16H10ClFO5S B2922912 3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-methoxy-2H-chromen-2-one CAS No. 866346-84-1](/img/structure/B2922912.png)
3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-chloro-4-fluorophenylsulfonyl derivatives has been described, which involves the reaction of 3-chloro-2-methyl-2-hydroxypropionic acid with a salt of 4-fluorophenylsulfinic acid .Molecular Structure Analysis
The molecular structure of this compound includes a chromen-2-one group, a methoxy group at the 7-position, and a 3-chloro-4-fluorophenylsulfonyl group.Scientific Research Applications
Environmental Monitoring and Health Implications
Environmental Presence and Human Exposure : Research on perfluorinated compounds (PFCs) like perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) shows widespread environmental distribution and human exposure. These studies highlight concerns about the persistence and potential toxicity of fluorochemicals, underscoring the importance of monitoring human exposure to these compounds (Fromme et al., 2017).
Innovative Diagnostic Tools : The development of [18F]DASA-23, a novel radiopharmaceutical targeting pyruvate kinase M2 (PKM2), demonstrates the application of fluorochemicals in enhancing diagnostic capabilities for conditions like glioma through positron emission tomography (PET) imaging (Patel et al., 2019).
Understanding Environmental and Biological Dynamics : Studies on the human biodistribution and radiation dosimetry of radiopharmaceuticals such as [18F]DASA-23 contribute to our understanding of the safety and efficacy of these compounds for medical imaging, further emphasizing the critical role of fluorochemicals in medical research (Beinat et al., 2020).
Implications for Human Health
Health and Environmental Safety Assessments : Research into the effects of exposure to fluorochemicals, including their presence in human serum and the environment, provides essential data for assessing potential health risks. Such studies are crucial for developing guidelines and policies to protect public health and the environment from potentially harmful effects of fluorochemicals (Linderholm et al., 2007).
Exposure Mitigation Strategies : Investigations into the mechanisms of exposure and accumulation of fluorochemicals in humans, as well as their elimination pathways, are vital for identifying strategies to reduce body burdens of these persistent compounds. Studies on the excretion of PFCs and PCBs through perspiration suggest potential avenues for reducing internal levels of these compounds (Genuis et al., 2013).
Future Directions
The future directions of research involving “3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-methoxy-2H-chromen-2-one” could involve further exploration of its biological activities and potential applications. For instance, leveraging the 3-chloro-4-fluorophenyl motif has been suggested as a way to identify inhibitors of certain enzymes .
properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)sulfonyl-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFO5S/c1-22-10-3-2-9-6-15(16(19)23-14(9)7-10)24(20,21)11-4-5-13(18)12(17)8-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPXNWIIJNHNBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-methoxy-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

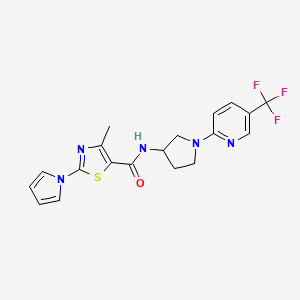
![2-Chloro-N-[3-(2-fluoro-N-methylanilino)propyl]propanamide](/img/structure/B2922830.png)
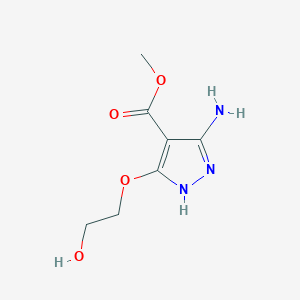
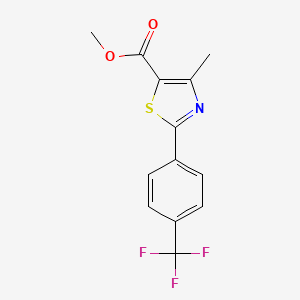

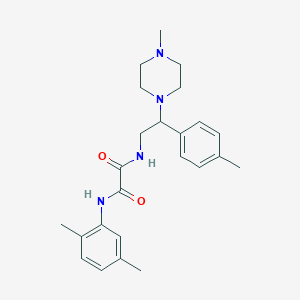
![1-(methylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2922839.png)
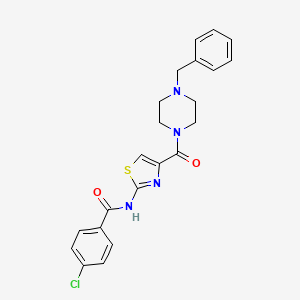
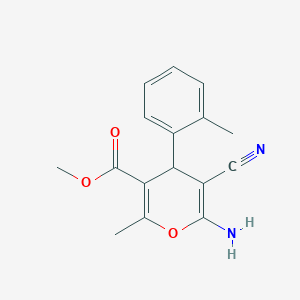
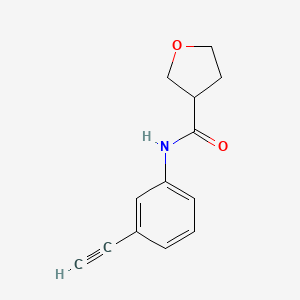
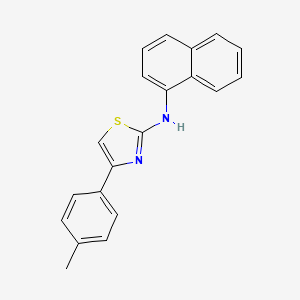
![Ethyl 3-(4-chlorophenyl)-5-[(2-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2922849.png)
![2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride](/img/structure/B2922851.png)
